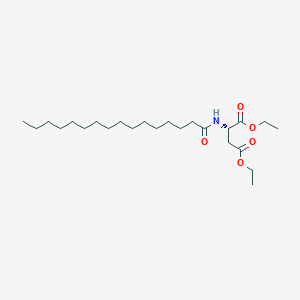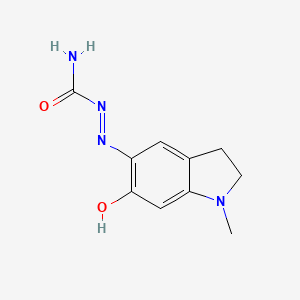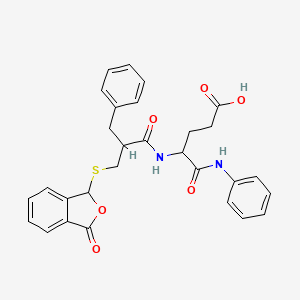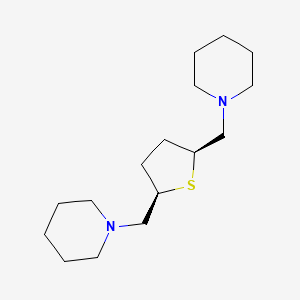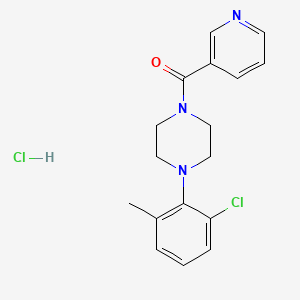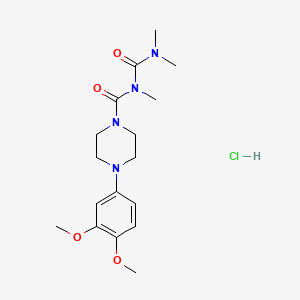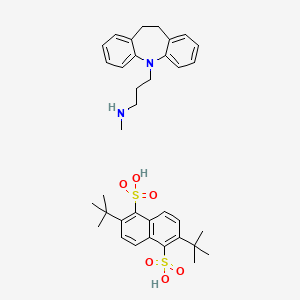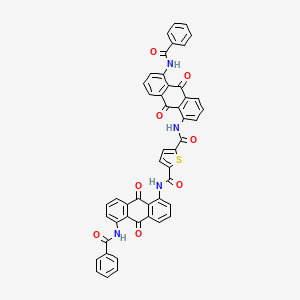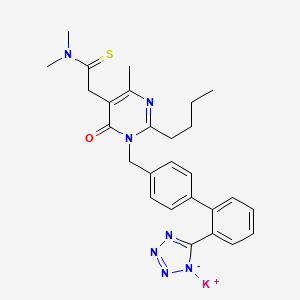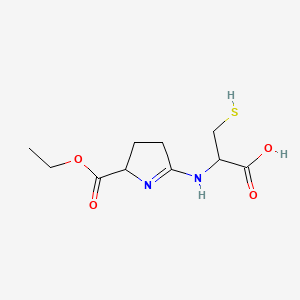
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methoxypropyl)oxy)thiochroman
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methoxypropyl)oxy)thiochroman is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiochroman ring system linked to a piperazine moiety, which is further substituted with a methoxyphenyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methoxypropyl)oxy)thiochroman typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Thiochroman Ring: The thiochroman ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioether or a thiol.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated intermediate reacts with piperazine.
Substitution with Methoxyphenyl Group:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methoxypropyl)oxy)thiochroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the methoxy group can be replaced with other substituents using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential as a ligand for various biological receptors, including adrenergic and serotonergic receptors, which play crucial roles in neurotransmission.
Medicine: The compound shows promise as a therapeutic agent for the treatment of neurological disorders, such as depression and anxiety, due to its interaction with specific receptors in the brain.
Industry: In the industrial sector, the compound can be used as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methoxypropyl)oxy)thiochroman involves its interaction with specific molecular targets, such as adrenergic and serotonergic receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to various physiological effects, including changes in neurotransmitter release and receptor signaling pathways. The precise molecular pathways involved depend on the specific receptor subtype and the cellular context.
Comparison with Similar Compounds
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methoxypropyl)oxy)thiochroman can be compared with other similar compounds, such as:
Trazodone: An antidepressant that also targets serotonergic receptors.
Naftopidil: An alpha1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in the other compounds mentioned.
Properties
CAS No. |
153804-36-5 |
|---|---|
Molecular Formula |
C24H32N2O3S |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
1-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)-2-methoxypropyl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C24H32N2O3S/c1-27-20(18-29-23-11-5-7-19-8-6-16-30-24(19)23)17-25-12-14-26(15-13-25)21-9-3-4-10-22(21)28-2/h3-5,7,9-11,20H,6,8,12-18H2,1-2H3 |
InChI Key |
FAGSDZAPZDUCOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=C3SCCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



